molecular formula C11H11Cl2NO3 B7556144 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid

3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid

Cat. No. B7556144
M. Wt: 276.11 g/mol
InChI Key: FYHBVOZUQIIFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid, also known as diclofenac or Voltaren, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs in the world. In

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are a type of lipid molecule that play a key role in the inflammatory response. By inhibiting COX enzymes, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to inhibit the activity of both COX-1 and COX-2 enzymes, although it has a higher affinity for COX-2. In addition, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis (programmed cell death) in cancer cells. Diclofenac has also been shown to have antioxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, there are some limitations to its use. Diclofenac can cause gastrointestinal side effects, such as stomach ulcers and bleeding, and it can interact with other drugs. In addition, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid has been shown to have potential environmental risks, as it can accumulate in soil and water and have toxic effects on aquatic organisms.

Future Directions

There are a number of future directions for 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid. Another area of interest is the exploration of 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid's potential applications in the treatment of cancer and other diseases. Finally, there is a growing interest in the environmental impact of 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid and the development of strategies to reduce its accumulation in soil and water.
Conclusion:
In conclusion, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid is a widely used NSAID with a well-established safety profile. It has a number of scientific research applications and has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Although there are some limitations to its use, 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid has a number of advantages for laboratory experiments. There are also a number of future directions for 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid research, including the development of new formulations and delivery methods, the exploration of its potential applications in the treatment of cancer and other diseases, and the development of strategies to reduce its environmental impact.

Synthesis Methods

The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form 3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid. The final product is a white crystalline powder with a melting point of 165-167°C.

properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-6(11(16)17)5-14-10(15)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBVOZUQIIFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid

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